molecular formula C17H23N3O5S B2861196 3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid CAS No. 731815-69-3

3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

Cat. No. B2861196
CAS RN: 731815-69-3
M. Wt: 381.45
InChI Key: NINIYUPEDPJWOS-UHFFFAOYSA-N
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Description

The compound “3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with a morpholine-4-sulfonyl group and a propyl group. The molecule also contains a propanoic acid group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodiazole ring is aromatic and planar, while the morpholine ring is non-aromatic and may adopt a chair conformation. The sulfonyl group is likely to be tetrahedral, and the propanoic acid group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the propanoic acid group suggests that it might be somewhat soluble in water, while the benzodiazole and morpholine rings might increase its solubility in organic solvents .

Scientific Research Applications

Chemical Synthesis Applications

  • The compound is involved in reactions facilitated by secondary amines, showing potential as a reagent in the synthesis of o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles through reactions with 1,1'-sulfonylbis(benzotriazole). This process demonstrates its utility in creating unsymmetrical sulfamides under specific conditions (Katritzky et al., 2007).

Antimicrobial Agent Development

  • A series of new 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized, demonstrating the compound's role in creating potential antibacterial agents. The synthesized compounds showed good antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its significance in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2015).

Catalytic and Reaction Studies

  • The compound's derivatives have been explored as catalysts in the synthesis of bio-active multi-substituted imidazoles, indicating its effectiveness in facilitating reactions under solvent-free conditions. This research underscores its potential in green chemistry and the synthesis of biologically active compounds with high yield and ease of processing (Marzouk et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is a drug or biologically active molecule, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it’s a novel compound, initial studies might focus on determining its physical and chemical properties, as well as any biological activity .

properties

IUPAC Name

3-(5-morpholin-4-ylsulfonyl-1-propylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-2-7-20-15-4-3-13(26(23,24)19-8-10-25-11-9-19)12-14(15)18-16(20)5-6-17(21)22/h3-4,12H,2,5-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIYUPEDPJWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(morpholine-4-sulfonyl)-1-propyl-1H-1,3-benzodiazol-2-yl]propanoic acid

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